dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate
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Overview
Description
Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate is a complex organic compound that features a phosphanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate typically involves multi-step organic reactions. The process may start with the preparation of the phosphanylidene intermediate, followed by the introduction of the but-2-enedioate moiety under controlled conditions. Common reagents used in these reactions include triphenylphosphine, phenylacetic acid derivatives, and dimethyl but-2-enedioate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphanylidene compounds.
Substitution: The phenyl and phosphanylidene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced phosphanylidene compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphanylidene group may play a crucial role in these interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenylphosphoranyl)ethyl]but-2-enedioate
- Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenylphosphinyl)ethyl]but-2-enedioate
Uniqueness
Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate is unique due to the presence of the triphenyl-lambda5-phosphanylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
7514-61-6 |
---|---|
Molecular Formula |
C32H27O5P |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-λ5-phosphanylidene)ethyl]but-2-enedioate |
InChI |
InChI=1S/C32H27O5P/c1-36-29(33)23-28(32(35)37-2)31(30(34)24-15-7-3-8-16-24)38(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-23H,1-2H3/b28-23- |
InChI Key |
GJCSCHAWMZNJDI-NFFVHWSESA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)\C(=O)OC |
Canonical SMILES |
COC(=O)C=C(C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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